

Cephalandole B: A Technical Guide to its Natural Source and Isolation

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Compound of Interest

Compound Name: Cephalandole B

Cat. No.: B14761636

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Introduction

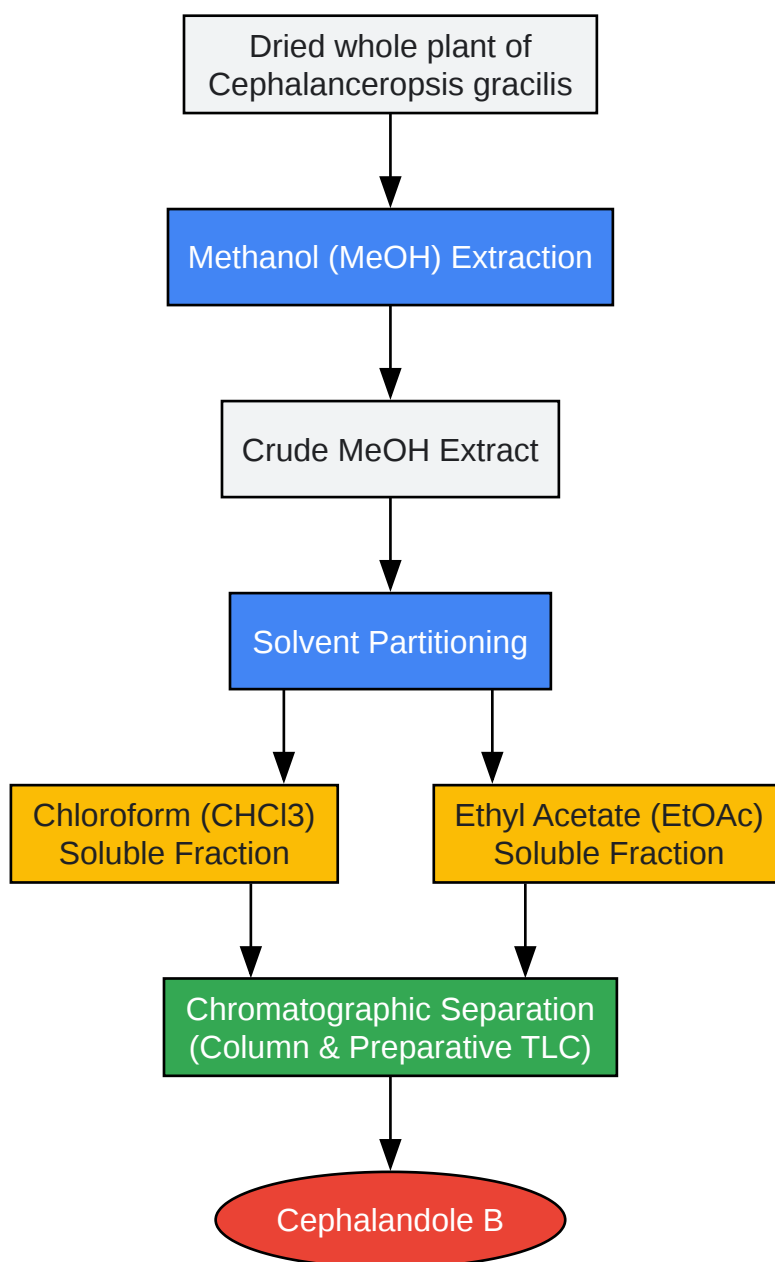
Cephalandole B is an indole alkaloid natural product. This technical guide provides a comprehensive overview of its natural source, isolation, and purification, based on the initial discovery and characterization. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in this class of compounds.

Natural Source

Cephalandole B is a naturally occurring compound isolated from the Taiwanese orchid, *Cephalanceropsis gracilis* (Orchidaceae).^{[1][2]} This terrestrial orchid is native to Taiwan and has been a source of various novel indole alkaloids. The initial investigation into the chemical constituents of *C. gracilis* was prompted by the cytotoxic activity of its crude methanolic extract against several human cancer cell lines.^{[1][2]}

Isolation of Cephalandole B

The isolation of **Cephalandole B** was first reported as part of a broader phytochemical investigation of *Cephalanceropsis gracilis*.^{[1][2]} The general workflow for the isolation process is depicted in the diagram below.



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Figure 1: General workflow for the isolation of **Cephalandole B**.

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation of indole alkaloids from *Cephalanceropsis gracilis*.^{[1][2]}

1. Extraction:

- The dried and powdered whole plant of *Cephalanceropsis gracilis* is subjected to exhaustive extraction with methanol (MeOH) at room temperature.
- The resulting methanolic solution is then concentrated under reduced pressure to yield the crude MeOH extract.

2. Solvent Partitioning:

- The crude MeOH extract is suspended in water and sequentially partitioned with chloroform (CHCl₃) and ethyl acetate (EtOAc).
- This step separates the components of the crude extract based on their polarity, with **Cephalandole B** being found in the chloroform and ethyl acetate soluble fractions.[\[1\]](#)[\[2\]](#)

3. Chromatographic Purification:

- The chloroform and ethyl acetate fractions are subjected to a series of chromatographic separations to isolate the individual compounds.
- Column Chromatography: The fractions are typically first separated by column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to elute different sub-fractions.
- Preparative Thin-Layer Chromatography (TLC): Further purification of the sub-fractions containing **Cephalandole B** is achieved using preparative TLC on silica gel plates with an appropriate solvent system.

Structural Elucidation and Characterization

The structure of **Cephalandole B** was determined through extensive spectroscopic analysis.[\[1\]](#)
The key data for its characterization are summarized in the table below.

Property	Value
Appearance	Yellowish, amorphous powder
Molecular Formula	C ₁₇ H ₁₄ N ₂ O ₃
Molecular Weight	294.1005 (determined by HREIMS)
Key Spectroscopic Data	¹ H NMR, ¹³ C NMR, HMBC

Table 1: Physicochemical and Spectroscopic Data for **Cephalandole B**.^[1]

The structure of **Cephalandole B** was confirmed through a short synthesis.^[3]

Biological Activity

As part of the initial study, **Cephalandole B** was evaluated for its cytotoxic effects against MCF-7 (breast), NCI-H460 (lung), and SF-268 (central nervous system) human cancer cell lines using the MTT method.^{[1][2]} In this initial screening, **Cephalandole B** did not show significant cytotoxicity.^[1]

Conclusion

Cephalandole B is an indole alkaloid that has been successfully isolated from the Taiwanese orchid *Cephalanceropsis gracilis*. The isolation procedure involves standard phytochemistry techniques, including solvent extraction, partitioning, and multiple chromatographic steps. While the initial cytotoxic screenings were not remarkable, the unique structure of **Cephalandole B** may warrant further investigation into its other potential biological activities. This guide provides a foundational understanding for researchers interested in the further study of this natural product.

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